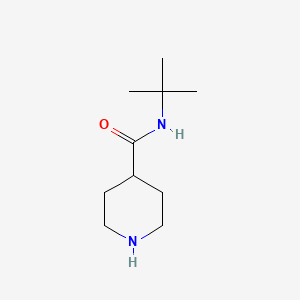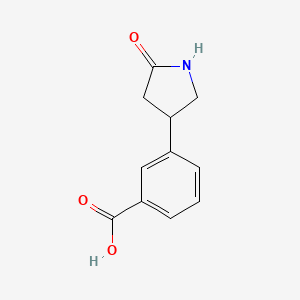![molecular formula C27H29N3O3 B2413339 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea CAS No. 1022399-25-2](/img/structure/B2413339.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- A study by Lal et al. (1990) discusses the synthesis of novel pyrimido isoquinolines, which are structurally related to the compound . This research provides insights into the methods of chemical synthesis involving isoquinolines (Lal, D'sa, Kulkarni, & Souza, 1990).
Pharmacological Applications
- Dugovic et al. (2009) explored the pharmacological effects of orexin receptor antagonists, including compounds structurally similar to the one you're interested in. They investigated their role in sleep modulation and neurotransmitter release (Dugovic, Shelton, Aluisio, Fraser, Jiang, Sutton, Bonaventure, Yun, Li, Lord, Dvorak, Carruthers, & Lovenberg, 2009).
Cancer Research
- Saleh et al. (2020) conducted a study on novel annulated dihydroisoquinoline heterocycles, which are chemically related to your compound of interest. They assessed their cytotoxicity and performed molecular docking simulations, which are vital for understanding the potential anticancer properties of these compounds (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Stereochemical Studies
- Chrzanowska et al. (1987) focused on the stereochemistry of optically active salsoline and dihydroisoquinoline derivatives. This research is significant for understanding the stereochemical properties of compounds like the one you are interested in (Chrzanowska, Schönenberger, Brossi, & Flippen-Anderson, 1987).
Inhibitory Applications in Biochemistry
- Holladay et al. (2011) described the development of aryl phenyl ureas as inhibitors of mutant BRAF kinase. These compounds, including derivatives of dihydroisoquinoline, have potential applications in targeted cancer therapy (Holladay, Campbell, Rowbottom, Chao, Sprankle, Lai, Abraham, Setti, Faraoni, Tran, Armstrong, Gunawardane, Gardner, Cramer, Gitnick, Ator, Dorsey, Ruggeri, Williams, Bhagwat, & James, 2011).
Biological Activity Studies
- Nowicki and Fabrycy (1976) investigated the biological activity of 1-aryl-3-hydroxyisoquinolines against various bacterial strains. This study provides insights into the potential antibacterial properties of isoquinoline derivatives (Nowicki & Fabrycy, 1976).
Corrosion Inhibition
- Mistry et al. (2011) studied the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives. They evaluated these compounds' efficiency against mild steel corrosion, suggesting potential industrial applications of similar urea derivatives (Mistry, Patel, Patel, & Jauhari, 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in various physiological and pathological conditions It is known that sigma-2 receptor agonists can relieve mechanical hyperalgesia in mouse models of chronic pain , suggesting that the compound may affect pain signaling pathways.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also has an adequate absolute oral bioavailability of 29.0% , indicating a significant proportion of the administered dose reaches systemic circulation.
Result of Action
The compound exhibits promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound’s action on the sigma-2 receptor can lead to pain relief, potentially through modulation of pain signaling pathways.
Zukünftige Richtungen
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that the compound is a suitable lead candidate for further evaluation . Selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
Eigenschaften
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-4-19-7-5-6-8-23(19)30-27(31)29-21-11-9-18(10-12-21)15-24-22-17-26(33-3)25(32-2)16-20(22)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUCONBIBSASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

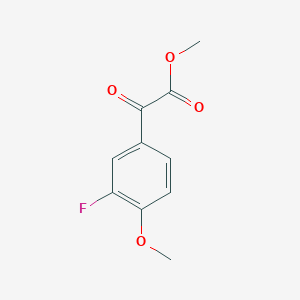
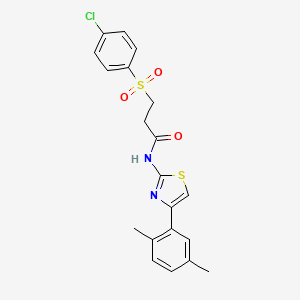
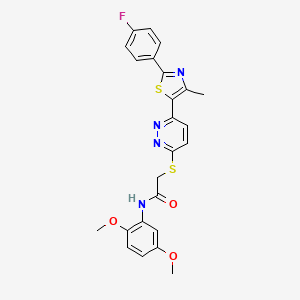

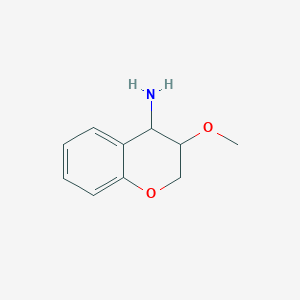
![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
